N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(17-20-14-3-1-2-4-15(14)24-17)18-6-7-21-10-13(9-19-21)12-5-8-23-11-12/h1-5,8-11H,6-7H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGILEHJXADRTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide, is a furan derivative. Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics and have been employed as medicines in a number of distinct disease areas. The compound is also a benzo[d]thiazole derivative, which has been evaluated for cytotoxicity against epidermal growth factor receptor (EGFR) high-expressed cancer cell lines. Therefore, the primary targets of this compound could be EGFR and other related receptors.
Mode of Action
Based on its structural components, it can be inferred that it might interact with its targets (like egfr) and induce changes that lead to its therapeutic effects. For instance, it might inhibit the activity of EGFR, thereby controlling the growth and division of cancer cells.
Biochemical Pathways
The compound, being a furan derivative, might affect various biochemical pathways. Furan-containing compounds are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer. Therefore, the compound might affect the biochemical pathways related to these therapeutic areas.
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. If it acts as an EGFR inhibitor, it might control the growth and division of cancer cells, leading to a reduction in tumor size. If it affects other pathways, it might exhibit other therapeutic effects as mentioned above.
Biological Activity
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Characteristics
The compound features a unique combination of furan , pyrazole , and benzo[d]thiazole moieties, which are known to contribute to various biological activities. The structural formula can be represented as follows:
This configuration enhances its potential for therapeutic applications, particularly in oncology and antimicrobial treatments.
1. Anticancer Activity
Research indicates that compounds with thiazole and pyrazole derivatives exhibit potent anticancer properties. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency.
These findings suggest that the compound may induce apoptosis through multiple pathways, including the inhibition of key signaling proteins involved in cell survival.
2. Antimicrobial Properties
The compound has shown broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic functions.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory (0.012 µg/mL) | |
| Escherichia coli | Moderate inhibition |
The presence of the thiazole ring enhances the compound's ability to penetrate microbial cells, making it a candidate for further development as an antimicrobial agent.
3. Anti-inflammatory Effects
Compounds derived from thiazoles have been noted for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound shows inhibitory activity against key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound promotes programmed cell death in malignant cells through intrinsic pathways.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of thiazole derivatives, including this compound, demonstrating significant cytotoxicity against A431 and MCF7 cell lines .
- Antimicrobial Efficacy Assessment : Research conducted on various bacterial strains revealed that the compound exhibited potent inhibitory effects comparable to traditional antibiotics, suggesting its potential as a new antimicrobial agent .
- Anti-inflammatory Evaluation : In vitro assays indicated that the compound could significantly reduce levels of inflammatory markers in cultured macrophages, supporting its use in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
